2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride
Overview
Description
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms. They are a key component of many important biological molecules. For example, histidine, a common amino acid, is an imidazole derivative . Imidazoles can act as a part of enzymes to bind to proteins and DNA, and can serve as a pH buffer in biological systems .
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. Pyrrolidines are found in many natural products, including alkaloids and antibiotics, and are used in the synthesis of pharmaceuticals . They can interact with various biological targets and are involved in a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride plays a significant role in biochemical reactions due to its structural features. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoimidazole core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards target biomolecules. Studies have shown that this compound can inhibit certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of PARP, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PARP activity and prolonged cytotoxic effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Excessive doses can result in toxicity, including damage to healthy tissues and organs.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of metabolites and disruption of cellular homeostasis . These metabolic changes can contribute to the compound’s cytotoxic effects and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to accumulate in target tissues . Additionally, binding proteins can facilitate the compound’s distribution within cells, affecting its localization and concentration in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and exert its effects on DNA repair and gene expression. The subcellular localization of this compound can influence its efficacy and specificity as a therapeutic agent.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;;/h1-4,8,12H,5-7H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRYRTQBFDKDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21756-56-9 | |
Record name | 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.